D-(+)-Cellohexose Eicosaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

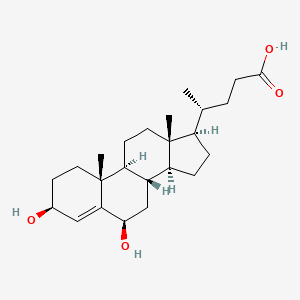

D-(+)-Cellohexose Eicosaacetate is a specialized compound used in proteomics research . It is a fully acetylated cellohexose, which is part of a polymer homologous series of oligosaccharides isolated from cellulose by acetolysis followed by chromatography . Its molecular formula is C76H102O51, and it has a molecular weight of 1831.61 .

Aplicaciones Científicas De Investigación

Proteomics Research

D-(+)-Cellohexose Eicosaacetate is utilized in proteomics research due to its unique molecular structure. As a complex carbohydrate, it can be used to study protein-carbohydrate interactions which are crucial in understanding cell signaling and communication .

Drug Delivery Systems

The compound’s solubility and stability characteristics make it a candidate for designing drug delivery systems . Its ability to encapsulate drugs and protect them from degradation could be pivotal in developing more effective treatments .

Biocompatible Material Research

In the field of materials science, D-(+)-Cellohexose Eicosaacetate may contribute to the development of biocompatible materials . Its carbohydrate nature allows for potential applications in creating non-toxic, biodegradable materials for medical use .

Sweetener Substitute Research

Given its molecular complexity, D-(+)-Cellohexose Eicosaacetate might be researched as a low-calorie sweetener substitute . Its potential to mimic sugar’s sweetness while offering a healthier alternative could be significant in food science .

Anti-Cancer Research

There is potential for D-(+)-Cellohexose Eicosaacetate to be used in anti-cancer research . Its ability to enhance the efficacy of other anti-carcinogens and act as a radiant sensitizer could make it valuable in cancer treatment studies .

Enzyme Functionality Studies

The compound could be important in studying enzyme functionality , particularly those involved in carbohydrate metabolism. Understanding how enzymes interact with such complex sugars can lead to advances in biotechnology .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(+)-Cellohexose Eicosaacetate involves the conversion of D-(+)-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-(+)-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hexane", "Ethyl acetate" ], "Reaction": [ "Step 1: D-(+)-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-(+)-glucose pentaacetate.", "Step 2: D-(+)-glucose pentaacetate is hydrolyzed with hydrochloric acid to form D-(+)-glucose.", "Step 3: D-(+)-glucose is reacted with sodium hydroxide and eicosanoic acid in hexane to form D-(+)-cellohexose eicosanoate.", "Step 4: D-(+)-cellohexose eicosanoate is hydrolyzed with sodium hydroxide to form D-(+)-cellohexose eicosaacetate.", "Step 5: D-(+)-cellohexose eicosaacetate is purified using ethyl acetate." ] } | |

Número CAS |

355012-91-8 |

Nombre del producto |

D-(+)-Cellohexose Eicosaacetate |

Fórmula molecular |

C₇₆H₁₀₂O₅₁ |

Peso molecular |

1831.61 |

Sinónimos |

O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)